2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolidine ring with a carboxylic acid group. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethyl ketones, have been found to be valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
Mode of Action
It’s worth noting that the presence of an electron-withdrawing substituent like trifluoromethyl can significantly influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of a trifluoromethyl group can potentially influence these properties, as it can increase the compound’s lipophilicity, which may affect its bioavailability .
Result of Action
Compounds with similar structures have been found to have antimicrobial activity .
Action Environment
It’s worth noting that factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and thiazolidine derivatives. Examples include:
- 2-(trifluoromethyl)phenylboronic acid
- 2-(trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
- 2-(trifluoromethyl)phenylacetylene .
Uniqueness
What sets 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid apart from similar compounds is its unique combination of the trifluoromethyl group and the thiazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJREXUFWLWRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.